The presence of the double bond in 1-nonene makes it a valuable intermediate in organic synthesis. Researchers can utilize this double bond for various reactions, including:
The unique properties of 1-nonene, such as its hydrophobicity (water-repelling) and low viscosity (resistance to flow), make it a potential candidate for developing various materials:
Due to its hydrocarbon structure, 1-nonene has been investigated as a potential biofuel:
1-Nonene is a linear alpha-olefin characterized by the molecular formula and a molecular weight of 126.24 g/mol. This compound, with the CAS number 124-11-8, appears as a colorless liquid with a gasoline-like odor. It has a boiling point of 146 °C and a melting point of -81 °C, making it a volatile substance that is insoluble in water but soluble in organic solvents such as alcohol . The compound is flammable, producing irritating vapors that can affect the eyes and respiratory tract at high concentrations .
1-Nonene itself does not have a well-defined mechanism of action in biological systems. However, its derivatives, such as nonylphenol, can exhibit endocrine disrupting properties []. This is a complex area of research, and further investigation is needed to understand the specific mechanisms involved.
1-Nonene can be synthesized through several methods:
1-Nonene is primarily used in industrial applications:
Interaction studies on 1-nonene primarily focus on its reactivity with other chemicals. It reacts exothermically with reducing agents and is known to polymerize under acidic conditions. Its interactions with biological systems require further investigation to understand potential toxicological impacts fully .
1-Nonene belongs to a class of compounds known as alkenes. Here are some similar compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
1-Octene | C8H16 | One less carbon; widely used in polymerization. |
1-Decene | C10H20 | Longer chain; used in lubricants and surfactants. |
1-Hexene | C6H12 | Shorter chain; important for polyethylene production. |
1-Dodecene | C12H24 | Used in specialty chemicals and surfactants. |
1-Nonene is unique due to its position as a terminal alkene, allowing it to serve as an essential building block for various chemical processes, particularly in producing nonylphenol and other derivatives. Its specific properties distinguish it from its shorter and longer-chain counterparts, making it valuable in industrial applications where linear alpha olefins are preferred for their reactivity and stability .
Oligomerization of smaller alkenes represents the predominant industrial approach to 1-nonene synthesis. These strategies leverage various catalytic systems to control selectivity and yield in the production of this valuable terminal alkene. The industrial significance of 1-nonene stems from its position as a C9-rich olefin that serves as a precursor for numerous downstream products.
Solid phosphoric acid (SPA) catalysts represent one of the most established industrial routes for propylene oligomerization to produce higher olefins, including 1-nonene. In this process, propylene undergoes trimerization to form nonene isomers through sequential addition reactions. The solid phosphoric acid catalyst typically contains a general formula based on silicon, phosphorus oxide, and other components, carefully synthesized to optimize catalytic performance.
The preparation of these catalysts involves a multistep process where 72-88 wt% of polyphosphoric acid is prepared in a copper reaction kettle at temperatures ranging from 120-180°C. Subsequently, phosphate is prepared at 150-230°C, mixed with diatomite, and then processed through squeezing, molding, drying, calcination, and activation steps. The specific composition plays a crucial role in determining catalyst performance and product selectivity.
The reaction mechanism in zeolite catalysts has been investigated extensively, revealing interesting structure-activity relationships. Studies have shown that different zeolite pore architectures significantly influence the reaction pathway:
In ZSM-5 zeolite with medium pore size → Stepwise mechanism predominatesIn macroporous zeolites (BEA, MCM-22, MOR) → Both stepwise and concerted mechanisms compete
Among these zeolites, MCM-22 with its unique MWW-type structure demonstrates the lowest activation energy for propylene dimerization, suggesting superior catalytic activity for this transformation. The steric constraints imposed by the zeolite pore structure play a decisive role in directing the reaction mechanism and product distribution.
Ziegler-Natta catalysts, named after Karl Ziegler and Giulio Natta who shared the 1963 Nobel Prize in Chemistry, represent another important class of catalysts for producing linear alpha olefins like 1-nonene. These catalysts facilitate the controlled oligomerization of ethylene through a sequential chain growth mechanism.
Two major classes of Ziegler-Natta catalysts are employed in industrial processes:
Catalyst Type | Composition | Cocatalyst | Characteristics |
---|---|---|---|
Heterogeneous | Titanium compounds (supported) | Triethylaluminium Al(C₂H₅)₃ | Dominant in industry |
Homogeneous | Group 4 metal complexes (Ti, Zr, Hf) | Methylaluminoxane (MAO) | Higher selectivity |
The heterogeneous catalysts dominate industrial applications due to their robustness and cost-effectiveness, although homogeneous systems offer advantages in terms of selectivity control. The catalytic cycle involves coordination of the ethylene monomer to the active metal center, migratory insertion into the metal-carbon bond, and chain growth until termination occurs through β-hydride elimination, yielding the desired alpha olefin.
A typical Ziegler-Natta catalyst system for ethylene oligomerization to produce 1-nonene operates under moderate pressure (15-30 bar) and temperature (80-120°C) conditions. The selectivity toward specific chain lengths can be tuned by adjusting reaction parameters and catalyst composition.
Chromium-based catalysts have emerged as powerful tools for selective ethylene oligomerization, particularly for producing specific carbon-number distributions of linear alpha olefins. Recent research has demonstrated that chromium catalysts supported by iminophosphine ligands exhibit high activity and selectivity in ethylene tri-/tetramerization reactions.
These catalyst systems consist of chromium complexes activated by methylaluminoxane (MMAO), operating under moderate pressures (40 bar) and temperatures (40-80°C). The ligand structure significantly influences product selectivity and catalytic activity, with electronic and steric modifications of the P- and N-substituents playing crucial roles in determining the 1-hexene/1-octene ratio.
For instance, a chromium precatalyst bearing a P-cyclohexyl group demonstrated exceptional activity (307 kg/(g Cr/h)) with high trimerization selectivity (92.6%). By carefully tuning the steric hindrance of the N-aryl group, researchers were able to modulate the selectivity between 1-hexene (74.5%) and 1-octene (10.3%). Similar principles could be applied to develop catalysts with enhanced selectivity toward 1-nonene production.
The mechanistic pathway for chromium-catalyzed oligomerization typically involves formation of metallacyclic intermediates rather than the linear chain growth observed with Ziegler-Natta catalysts. This distinctive mechanism enables higher selectivity toward specific chain lengths, making chromium catalysts particularly valuable for targeted alpha olefin production.
Beyond traditional oligomerization strategies, advanced synthetic approaches utilizing metal complexes have been developed for 1-nonene production. These methods offer complementary routes with distinct advantages in terms of selectivity and substrate scope.
Palladium-catalyzed decarbonylative dehydration represents an innovative synthetic route for converting fatty acids to terminal alkenes. This approach transforms abundant and renewable even-numbered natural fatty acids into valuable odd-numbered alpha olefins. For 1-nonene synthesis, decanoic acid (C₁₀) serves as the starting material.
The reaction proceeds under relatively mild and solvent-free conditions with low palladium catalyst loading, typically 0.1-0.2 mol%. The process involves activation of the carboxylic acid, followed by decarboxylation and decarbonylation to yield the terminal alkene with loss of CO₂ and CO.
Key advantages of this methodology include:
The scalability of this approach has been demonstrated in laboratory settings, with 100 mmol scale reactions (28.4 g of stearic acid or 23.0 g of 10-acetoxydecanoic acid) successfully conducted in a simple 100 mL round-bottom flask. The process maintains high alpha selectivity even without the need for distillation of the olefin product during the reaction, although distillation can be conveniently applied for volatile olefins.
The production of 1-nonene often faces challenges related to isomer distribution control, as various nonene isomers can form during synthesis. Kinetic control strategies have been developed to enhance selectivity toward the desired terminal isomer. These approaches focus on catalyst design, reaction conditions optimization, and strategic selection of reaction pathways.
In ethylene oligomerization using nickel-based catalysts, the Schulz-Flory distribution of linear alpha olefins can be tuned by adjusting reaction parameters. For instance, certain nickel catalysts with diimine ligands can achieve selectivities as high as 96% for linear alpha olefins. The Schulz-Flory α values range from 0.59 to 0.81, depending on reaction temperature, ethylene pressure, and the nature of the aluminum cocatalyst.
For propylene dimerization, selective catalysts can be designed to favor specific coupling patterns. Some nickel catalysts dimerize propylene to generate product mixtures with roughly equal compositions of n-hexenes and 2-methylpentenes, while 2,3-dimethylbutenes represent minor products (less than 10%). Similar principles could be applied to propylene trimerization for selective 1-nonene production.
As industrial chemistry increasingly moves toward sustainable processes, biogenic pathways for alkene production have gained significant attention. Microbial systems offer renewable alternatives to traditional petrochemical routes for 1-nonene synthesis.
Enzymatic decarboxylation of fatty acids represents a promising biogenic route to terminal alkenes. The cytochrome P450 OleTJE catalyzes the conversion of fatty acids to terminal alkenes using hydrogen peroxide as a cosubstrate. This enzyme-mediated process generates carbon dioxide as the one-carbon coproduct, resulting in the formation of a terminal alkene with one fewer carbon than the parent fatty acid.
Mechanistically, the reaction proceeds through the formation of an iron(IV) oxo π cation radical (Compound I) intermediate upon addition of hydrogen peroxide to the enzyme-substrate complex. This intermediate abstracts a substrate hydrogen atom to initiate fatty acid decarboxylation, leading to terminal alkene formation through a pathway distinct from oxygen rebound mechanisms.
For 1-nonene production, decanoic acid would serve as the enzymatic substrate. The reaction mechanism involves:
This biocatalytic approach offers significant potential for sustainable 1-nonene production, particularly as advances in enzyme engineering continue to enhance catalytic efficiency and substrate specificity.
Metabolic engineering strategies have emerged for enhancing alkene biosynthesis in microbial systems. These approaches focus on optimizing natural biosynthetic pathways or introducing heterologous pathways to improve production of specific alkenes, including 1-nonene.
Several biosynthetic routes have been explored for alkene production in microorganisms:
The most common biosynthesis pathway involves the conversion of long-chain fatty acids to Cn-1 alkanes through enzymatic action. By engineering these pathways, researchers aim to develop efficient microbial systems for hydrocarbon production.
Current metabolic engineering strategies focus on two primary aspects:
These efforts include enzyme modifications, blocking competitive pathways, and introducing novel biosynthetic routes to improve production titers and substrate utilization rates. The development of efficient microbial hydrocarbon biosynthesis systems relies on a comprehensive understanding of these complex metabolic pathways and precise modification of key enzymes.
1-Nonene occupies an important position in industrial chemistry due to its versatility as a chemical intermediate. Its terminal double bond makes it particularly valuable for various transformations and applications.
The primary industrial applications of 1-nonene include:
The synthetic pathway to nonylphenol ethoxylates, which represent a major application for 1-nonene, involves a multistep process:
Despite these applications, the C₉-C₁₀ fraction from Fischer-Tropsch technology, which includes 1-nonene, currently lacks specific industrial applications compared to even-numbered alpha olefins like 1-decene, which is used in poly-alpha-olefin (PAO) manufacture. However, 1-nonene could potentially be utilized for similar applications with appropriate processing.
Flammable;Irritant;Health Hazard
NFPA Hazard Rating Information for Common Chemicals". Archived from the original on 2015-02-17. Retrieved 2015-03-13.